Tetracyclic vs. Pentacyclic Framework
Holarrhimine is the only tetracyclic steroidal alkaloid identified within the Holarrhena group, whereas the primary bioactive alternatives, including conessine, conessimine, and isoconessimine, are pentacyclic [1]. This represents a fundamental structural differentiation that is absolute, not a matter of degree.
| Evidence Dimension | Number of rings in the steroidal alkaloid core |
|---|---|
| Target Compound Data | Tetracyclic (4 rings) |
| Comparator Or Baseline | Pentacyclic (5 rings) for conessine, conessimine, isoconessimine [1] |
| Quantified Difference | One fewer ring (tetracyclic vs. pentacyclic) |
| Conditions | Structural classification based on spectroscopic and chemical degradation studies [1] |
Why This Matters
The ring system determines the entire three-dimensional shape, conformational flexibility, and functional group spatial orientation, making holarrhimine irreplaceable for any study focused on tetracyclic steroidal alkaloid chemistry.
- [1] Jeger, O. (1960). Chapter 15 Steroid Alkaloids: The Holarrhena Group. In Progress in the Chemistry of Organic Natural Products (Vol. 18, pp. 203-225). Springer. https://doi.org/10.1007/978-3-7091-7159-2_6 View Source
